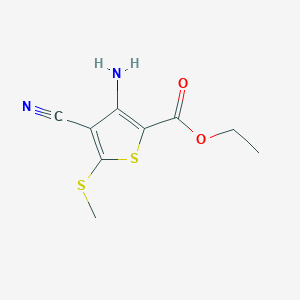

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Overview

Description

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S2 . It contains functional groups such as –CN, –NH2, and ester groups on the thiophene core .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The reaction of ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate 1 gave ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate 2. The later compound undergoes a series of reactions to give novel 3-amino-N’-substituted benzylidene-4-cyano-5-(methylsulfonyl)thiophene-2-carbohydrazide derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate consists of a thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

This compound has been used as a functional electrolyte additive for lithium metal batteries using high-voltage LiCoO2 cathode . It can improve the cathode electrolyte interface (CEI) on the 4.5 V LiCoO2 surface, and also stabilize the solid electrolyte interface on the lithium metal for lithium dendrite suppression .Scientific Research Applications

Pharmacology: Anticancer and Antimicrobial Applications

This compound has been utilized in the synthesis of derivatives that exhibit anticancer properties . The thiophene ring system, which is part of this compound’s structure, is known to display a range of pharmacological properties, including antimicrobial activity . These derivatives can be particularly effective against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus.

Material Science: Organic Semiconductor Applications

In material science, thiophene derivatives are used as corrosion inhibitors and play a significant role in the development of organic semiconductors . The compound’s derivatives can be incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials.

Chemical Synthesis: Source of Methylsulfonyl Group

The compound is a precursor in the synthesis of methylsulfonyl derivatives, which are widely used in bioactive molecules and drugs . The methylsulfonyl group is desirable due to its broad applications in pharmaceuticals and its role in biological processes.

Agriculture: Pesticide Development

While specific applications in agriculture are not directly mentioned, the antimicrobial properties of thiophene derivatives suggest potential use in the development of pesticides and fungicides to protect crops from bacterial and fungal infections .

Environmental Science: Biodegradation Studies

Thiophene derivatives, including this compound, may be studied for their biodegradability and impact on environmental systems. Understanding their breakdown and interaction with environmental factors is crucial for assessing ecological risks .

Biochemistry: Drug Design and Discovery

In biochemistry, this compound is involved in the design and discovery of new drugs. Its structure can be modified to create new compounds with desired biological activities, aiding in the development of novel therapeutic agents .

Mechanism of Action

Target of Action

This compound is a synthetic thiophene derivative , and thiophene derivatives have been studied for their potential antimicrobial activities . .

Mode of Action

As a synthetic thiophene derivative, it may share some common mechanisms with other thiophene compounds, such as interacting with bacterial cell walls or inhibiting key enzymes in microbial metabolic pathways

Biochemical Pathways

Thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microbes.

Result of Action

Given that thiophene derivatives have been reported to have antimicrobial activity , this compound may exert similar effects, potentially leading to the inhibition of microbial growth or viability.

properties

IUPAC Name |

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYKQPLSSCCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332988 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |

CAS RN |

116170-90-2 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

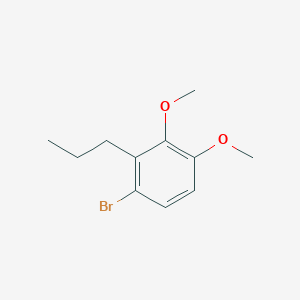

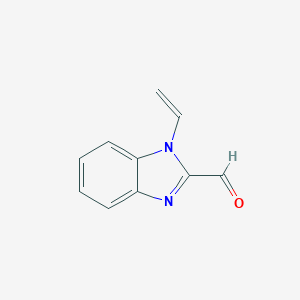

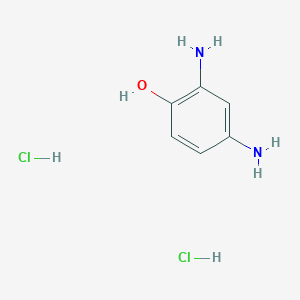

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)